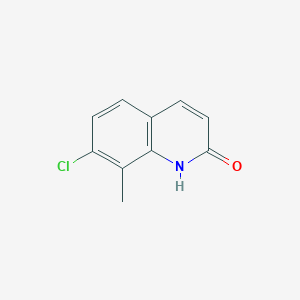

7-Chloro-8-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEZIJRNCUFBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413312 | |

| Record name | 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-76-6 | |

| Record name | 7-CHLORO-8-METHYLQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-8-methyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Activities of 7 Chloro 8 Methylquinolin 2 1h One and Its Derivatives

Antimicrobial Activities

Quinoline-2-one derivatives have been recognized for their potential as broad-spectrum antimicrobial agents, demonstrating activity against both bacteria and fungi. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the quinoline-2-one scaffold have shown notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Research has highlighted the potential of these compounds, particularly against challenging multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

One study identified a specific quinoline-2-one derivative, compound 6c , which exhibited significant antibacterial action. nih.gov Compared to the reference drug daptomycin, this compound demonstrated potent activity with Minimum Inhibitory Concentrations (MICs) of 0.75 μg/mL against both MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov This highlights the potential of this class of compounds in addressing the critical issue of antibiotic resistance. nih.gov

It has been observed that the nature of substituents on the quinoline (B57606) ring can influence the antibacterial spectrum. For instance, some studies suggest that derivatives with electron-donating groups may exhibit greater activity against Gram-positive bacteria compared to those with electron-withdrawing groups. nih.gov The difference in susceptibility between Gram-positive and Gram-negative bacteria can often be attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the entry of certain compounds. nih.gov

Table 1: Antibacterial Activity of a Quinoline-2-one Derivative (Compound 6c)

| Bacterial Strain | Type | MIC (μg/mL) |

|---|---|---|

| MRSA | Gram-Positive | 0.75 |

| VRE | Gram-Positive | 0.75 |

| MRSE | Gram-Positive | 2.50 |

Data sourced from a study on quinoline-2-one derivatives against multidrug-resistant Gram-positive bacterial strains. nih.gov

The antibacterial action of quinolone compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govthieme-connect.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. youtube.comyoutube.com

DNA Gyrase , a type II topoisomerase, introduces negative supercoils into DNA, a process essential for relieving the torsional stress that accumulates during DNA replication. youtube.comnih.gov

Topoisomerase IV is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following replication. nih.govthieme-connect.com

Quinolones function by stabilizing the complex formed between these enzymes and the bacterial DNA. nih.gov This stabilization traps the enzymes on the DNA, leading to the formation of double-strand DNA breaks. nih.gov The accumulation of these breaks is ultimately lethal to the bacterium, inhibiting DNA synthesis and leading to cell death. nih.govyoutube.com

The primary target of quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is the preferential target. nih.govnih.gov

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. nih.gov Quinoline-2-one derivatives are being investigated as a potential avenue for developing new antibiotics to combat these resistant strains. nih.gov

Research has demonstrated that certain quinoline-2-one derivatives are effective against clinically important MDR Gram-positive pathogens, including MRSA and VRE. nih.gov For example, compound 6c not only showed potent antibacterial activity but also exhibited significant antibiofilm action against an MRSA strain. nih.gov At a concentration of 0.5 MIC, it reduced biofilm formation by 79%, a substantial increase compared to the 20% reduction observed with vancomycin. nih.gov This ability to disrupt biofilms is particularly important as biofilms are a key factor in the persistence of chronic infections and contribute to antibiotic resistance.

The development of new classes of antibiotics with novel mechanisms of action is a critical strategy to overcome existing resistance mechanisms. nih.gov The promising activity of quinoline-2-one derivatives against MDR strains suggests that these compounds could serve as a foundation for the development of a new generation of antibiotics. nih.gov

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have also been explored for their antifungal properties. nih.govmdpi.org Studies have shown that various substituted quinolines exhibit activity against a range of fungal strains. nih.govnih.govsemanticscholar.org The versatility of the quinoline nucleus allows for chemical modifications that can yield compounds with selective antifungal action against yeasts and filamentous fungi. nih.gov For instance, some studies have reported on 2-methyl-8-quinolinol derivatives and their in vitro activity against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov The search for new and effective antifungal agents remains an important area of research, and quinoline derivatives represent a promising class of compounds in this effort. nih.gov

Anticancer and Antitumor Potential

The quinoline scaffold is a component of numerous compounds with demonstrated anticancer and antitumor activities. mdpi.comnih.gov Derivatives of 7-chloroquinoline (B30040), in particular, have been the subject of extensive research for their potential as cytotoxic agents against a variety of cancer cell lines. nih.govscielo.br

Inhibition of Cancer Cell Growth, Invasion, and Migration

Research has shown that derivatives of 7-chloroquinoline can exhibit significant cytotoxic activity and inhibit the growth of various cancer cells. nih.govmdpi.com For example, a study on 7-chloroquinoline hydrazones demonstrated submicromolar GI50 values (the molar concentration causing 50% growth inhibition) across a wide panel of cancer cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov

Another study focused on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, which also displayed potent antiproliferative activity. mdpi.comresearchgate.net Certain compounds from this series showed strong cytotoxic effects with GI50 values ranging from 0.4 to 8 µM and were effective in suppressing the cell cycle progression in leukemia and lymphoma cells. mdpi.comresearchgate.net

The mechanism of action for the anticancer effects of quinoline derivatives can be multifaceted. One area of investigation is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). nih.gov For instance, a specific quinoline derivative, compound 4c , was found to significantly increase the cell population in the G2 and M phases and also promoted both early and late stages of apoptosis in breast cancer cells. nih.gov This compound was also shown to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. nih.gov

Table 2: Growth Inhibition (GI50) Data for a 7-Chloroquinoline Hydrazone Derivative

| Cancer Cell Line | Tumor Type | GI50 (µM) |

|---|---|---|

| SR | Leukemia | 0.12 |

| HOP-92 | Non-Small Cell Lung Cancer | 0.25 |

| HCT-116 | Colon Cancer | 0.19 |

| SF-539 | CNS Cancer | 0.23 |

| SK-MEL-5 | Melanoma | 0.21 |

| OVCAR-3 | Ovarian Cancer | 0.24 |

| 786-0 | Renal Cancer | 0.22 |

| PC-3 | Prostate Cancer | 0.26 |

| T-47D | Breast Cancer | 0.33 |

Data represents the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. Sourced from a study on 7-chloroquinoline hydrazones. nih.gov

Induction of Apoptosis

Several derivatives of 7-chloroquinoline have demonstrated the ability to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.

One study investigated a series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives for their cytotoxic effects. eatris.czul.ienih.gov The results indicated that at higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and ultimately induced apoptosis in the CCRF-CEM cancer cell line. eatris.czul.ienih.gov Specifically, sulfonyl N-oxide derivatives within this series showed more pronounced cytotoxicity compared to their sulfanyl (B85325) and sulfinyl counterparts. eatris.czul.ienih.gov

In another study, two 7-chloroquinoline derivatives, compounds 6 and 12, were assessed for their ability to induce apoptosis in the human MCF-7 breast cancer cell line. researchgate.net Flow cytometry analysis revealed that both compounds, at concentrations of 10 and 25 μM, were capable of inducing both early and late-stage apoptosis. researchgate.net Similarly, these compounds also induced apoptosis and necrosis in the human A549 lung cancer cell line at concentrations of 25 and 50 μM. researchgate.net

Furthermore, novel 8-phenyltetrahydroquinolinone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One particular compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), was found to induce cell cycle arrest at the G2/M phase, which subsequently led to apoptotic cell death through both intrinsic and extrinsic pathways in lung cancer cells. nih.gov

The induction of apoptosis is a key indicator of the anticancer potential of these compounds, making them promising candidates for further development.

Specific Cancer Cell Line Activity (e.g., MCF-7, HCT-116, HeLa)

Derivatives of 7-chloroquinoline have shown significant activity against a variety of specific cancer cell lines, highlighting their potential as broad-spectrum anticancer agents.

A series of new 7-chloroquinoline derivatives synthesized via ultrasound irradiation were screened for their antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. semanticscholar.orgresearchgate.net Among the tested compounds, compounds 3 and 9 demonstrated the highest activity across all cell lines, with a particular selectivity towards MCF-7 cells. semanticscholar.orgresearchgate.net Another study reported that 7-chloroquinoline derivatives 3, 6, and 9 had a more pronounced antitumor effect on HCT-116 cells. researchgate.net

In a separate investigation, new Morita-Baylis-Hillman adducts hybridized with 7-chloroquinoline were evaluated for their antiproliferative activity against MCF-7, HCT-116, HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer) cell lines. scielo.br The results showed that these hybrid compounds were more active than the parent Morita-Baylis-Hillman adducts, indicating that the 7-chloroquinoline moiety enhanced the cytotoxic effect. scielo.br Specifically, compound 14 showed the best IC50 values for MCF-7 and NCI-H292 cells, while compound 16 was most effective against HCT-116 cells, and compound 11 was most potent against HL-60 cells. scielo.br

Furthermore, a study on 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that compound 81 exhibited the most pronounced selectivity against HCT116 (human colorectal cancer with wild-type p53) and HCT116p53−/− (human colorectal cancer with deleted p53), as well as several leukemia cell lines (CCRF-CEM, CEM-DNR, K562, and K562-TAX), lung (A549), and osteosarcoma (U2OS) cells. ul.ie Compounds 73 and 74 also showed good selectivity for leukemic and colorectal cancer cells. ul.ie

The table below summarizes the activity of selected 7-chloroquinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity/Effect | Reference |

| Compounds 3 & 9 | MCF-7, HCT-116, HeLa | High antitumor activity, special selectivity for MCF-7 | semanticscholar.orgresearchgate.net |

| Compound 14 | MCF-7, NCI-H292 | Best IC50 values | scielo.br |

| Compound 16 | HCT-116 | Best IC50 value | scielo.br |

| Compound 11 | HL-60 | Best IC50 value | scielo.br |

| Compound 81 | HCT116, HCT116p53−/−, Leukemia lines, A549, U2OS | Pronounced selectivity | ul.ie |

| Compounds 73 & 74 | Leukemic and Colorectal cancer cells | Good selectivity | ul.ie |

Kinase Inhibition

The inhibition of protein kinases, which play a critical role in cell signaling and proliferation, is a key mechanism of action for many anticancer drugs. nih.gov The epidermal growth factor receptor (EGFR) is a prominent protein kinase that is often overexpressed in various human cancers, including breast, lung, and hepatocellular carcinoma. nih.gov

A recent study utilized a molecular hybridization approach to design and synthesize a novel series of eighteen quinoline derivatives as potential EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.gov The antiproliferative activity of these compounds was evaluated against breast (MCF-7), leukemia (HL-60), and lung (A549) cancer cell lines. nih.gov The results showed that the synthesized quinoline derivatives exhibited considerable cytotoxic activity against these cancer cell lines, with IC50 values ranging from 0.06 to 1.12 μM. nih.gov

Antiviral Applications

The quinoline scaffold has been a source of interest for the development of antiviral agents.

Activity against Specific Viruses (e.g., HIV, Hepatitis C, SARS-CoV-2)

Derivatives of 7-chloroquinoline have been investigated for their antiviral properties against a range of human pathogenic viruses. Chloroquine (B1663885) and hydroxychloroquine (B89500), both containing the 7-chloroquinoline core, have demonstrated in vitro activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis C virus (HCV). nih.gov

More recently, with the emergence of the COVID-19 pandemic, research has focused on the potential of these compounds against SARS-CoV-2. Both chloroquine and hydroxychloroquine were reported to have activity against SARS-CoV-2 in vitro. nih.govcrmv-pr.org.br Further studies led to the synthesis of new quinoline-based compounds, some of which exhibited similar or even stronger anti-SARS-CoV-2 activity in cell culture models than the reference drug chloroquine, with EC50 values as low as 1.5 ± 1.0 μM. nih.gov

Additionally, a series of 7-O-arylmethylquercetin derivatives were synthesized and evaluated for their antiviral activity. nih.gov Fine-tuning the aromatic substituent on these derivatives resulted in two distinct classes of compounds that were selectively active against either SARS-associated coronavirus (SCV) or hepatitis C virus (HCV). nih.gov

Mechanism of Action (e.g., Main Protease Inhibition)

A key target for antiviral drug development against coronaviruses is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. nih.govnih.govresearchgate.netrsc.org Inhibition of Mpro can effectively block the viral life cycle.

In silico studies involving molecular docking and dynamic simulations have been employed to evaluate the potential of quinoline derivatives as Mpro inhibitors. nih.govresearchgate.netrsc.org One study focused on a series of polycyclic derivatives with a quinoxalino[2,1-b]quinazolin-12-one framework. nih.govresearchgate.netrsc.org The in silico analysis revealed that these compounds could effectively establish stable binding interactions, primarily through multiple hydrogen bonds and hydrophobic interactions, within the active site of the SARS-CoV-2 Mpro. nih.govresearchgate.netrsc.org Among the investigated compounds, a p-tolylamino-substituted quinoxalino[2,1-b]quinazolinone derivative showed the most promise as a potent inhibitor of the main protease. nih.govresearchgate.net

These findings provide a structural basis for the future design of more potent Mpro inhibitors based on the quinoline scaffold.

Antimalarial Efficacy

The 7-chloroquinoline core is the foundation for some of the most well-known antimalarial drugs, such as chloroquine. semanticscholar.orgwits.ac.za The emergence of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has driven the search for new and more effective antimalarial agents. semanticscholar.orgnih.gov

Numerous studies have focused on synthesizing and evaluating novel 7-chloroquinoline derivatives to overcome drug resistance. In one such study, two new derivatives, SKM13 and SKM14, were synthesized with modified side chains. nih.gov SKM13 was found to be 1.28-fold more effective than chloroquine against a chloroquine-resistant strain of P. falciparum. nih.gov In an in vivo mouse model, SKM13 completely inhibited the growth of Plasmodium berghei and significantly increased the survival rate of infected mice. nih.gov

Another approach involves creating hybrid molecules that combine the 7-chloroquinoline scaffold with other pharmacophores. A study on 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives found that several compounds in each class exhibited potent antimalarial activity, with IC50 values below 10 µM. wits.ac.za The most active derivatives, CQPA-26 and CQPPM-9, had IC50 values of 1.29 µM and 1.42 µM, respectively. wits.ac.za These compounds were shown to act against the parasite without causing hemolysis of red blood cells, indicating a favorable safety profile. wits.ac.za

Furthermore, the synthesis of hybrid compounds containing a 1,2,3-triazole ring linked to the 7-chloroquinoline moiety has also yielded promising results. mdpi.com One such compound, containing an aldehyde group, demonstrated an IC50 of 1.4 µM against a chloroquine-resistant P. falciparum clone. mdpi.com

The table below presents data on the antimalarial activity of selected 7-chloroquinoline derivatives.

| Derivative Class | Most Active Compound(s) | IC50 Value (µM) | Target Strain | Reference |

| α,β-unsaturated amides | SKM13 | More effective than Chloroquine | CQ-resistant P. falciparum | nih.gov |

| CQPA | CQPA-26 | 1.29 | P. falciparum NF54 | wits.ac.za |

| CQPPM | CQPPM-9 | 1.42 | P. falciparum NF54 | wits.ac.za |

| Quinolinyl-1H-1,2,3-triazoles | Compound 56 | 1.4 | P. falciparum W2 (CQR) | mdpi.com |

Interference with Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Several 8-aminoquinoline (B160924) analogs have demonstrated the ability to inhibit this crucial hematin (B1673048) polymerization process, a mechanism shared with established antimalarials like chloroquine. acs.org Notably, eight out of thirteen 8-aminoquinoline analogs studied were found to inhibit hematin polymerization more effectively than chloroquine itself. acs.org This inhibition of heme detoxification is a key factor in their schizontocidal activity. acs.org

Activity against Plasmodium falciparum

The most lethal species of malaria parasite in humans is Plasmodium falciparum. researchgate.net Consequently, much research has focused on the activity of quinoline derivatives against this species.

Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity. Several of these compounds exhibited activity in low nanomolar concentrations against both chloroquine-sensitive (NF54) and multi-drug resistant (K1) strains of P. falciparum. While some were equally or slightly more active than chloroquine against the sensitive strain, their activity was significantly less diminished in the resistant strain compared to chloroquine.

Similarly, various 7-chloroquinoline derivatives synthesized via ultrasound-assisted click chemistry showed moderate to high antimalarial activity, with IC₅₀ values ranging from 11.92 to 79.71 μM against P. falciparum. nih.gov Further studies on 7-chloroquinoline-tethered sulfonamides and their nih.govbiosynth.com-triazole hybrids also demonstrated significant antimalarial activity against the 3D7 strain of P. falciparum, with IC₅₀ values in the range of 1.49–13.49 μM. researchgate.net

A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum parasites and is also active against P. vivax field isolates. nih.gov In rodent models, MG3 demonstrated oral activity comparable or superior to chloroquine. nih.gov

Table 1: Antiplasmodial Activity of 7-Chloroquinoline Derivatives against P. falciparum

| Compound Series | Strain(s) | IC₅₀ Range | Reference |

|---|---|---|---|

| ω-Aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | NF54 (sensitive), K₁ (resistant) | Low nanomolar | |

| Click-synthesized 7-chloroquinoline derivatives | P. falciparum | 11.92–79.71 μM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated significant anti-inflammatory properties. These effects are often mediated by the suppression of key pro-inflammatory molecules.

For instance, the derivative 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) has shown potent anti-inflammatory activity both in vitro and in vivo. biosynth.com In RAW 264.7 macrophage cells, this compound inhibited the production of nitric oxide (NO) and the expression of the inducible nitric oxide synthase (iNOS) protein. biosynth.com It also decreased the gene expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). biosynth.com In a carrageenan-induced paw edema model in mice, the compound significantly reduced swelling and inhibited serum levels of NO and COX-2. biosynth.com

Another derivative, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), also exhibited acute anti-inflammatory actions in mouse models. It was shown to diminish edema formation and myeloperoxidase activity induced by croton oil. The anti-inflammatory activity of 7-chloroquinoline hydrazones has also been reported.

Neuroprotective and Neurological Activities

The quinoline scaffold is a key feature in compounds being investigated for the treatment of neurodegenerative diseases, owing to their antioxidant and enzyme-inhibiting properties.

Antioxidant Properties

Oxidative stress is a key factor in numerous degenerative diseases. Derivatives of 2-chloro-8-methylquinoline (B1592087) have been evaluated for their potential as antioxidants. A study on a series of 2-chloro-8-methylquinoline imides revealed significant antioxidant capabilities. The antioxidant potential was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, microsomal lipid peroxidation, and ferric reducing power assays. The results indicated that the coupling of substituted benzoyl chlorides to the core structure was crucial for the observed antioxidant activity. Additionally, 7-chloroquinoline hydrazones have been explored for their antioxidant properties.

Potential in Alzheimer's Disease and Anxiety Treatment

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been a focus of research for developing multi-target-directed ligands for AD. Derivatives have been designed to act as cholinesterase inhibitors, which is a key therapeutic strategy in managing AD. For example, novel derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, synthesized from 7-bromoquinoline (B152726) intermediates, were evaluated for their ability to inhibit cholinesterases. One derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showed the highest inhibitory potency with an IC₅₀ value of 6.084 ± 0.26 μM.

Furthermore, the compound 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) was investigated for its effects in a mouse model of AD. The study demonstrated its potential to prevent cognitive deficits and anxiety-like behaviors associated with the disease model.

Other Pharmacological Activities (e.g., Anthelmintic, Antiprotozoal)

The biological activity of 7-chloroquinoline derivatives extends to other parasitic organisms beyond Plasmodium.

Novel derivatives of 7-chloroquinolin-4-amine were tested for their activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. The compounds showed moderate antitrypanosomal activity.

Several quinoline derivatives have also been found to possess anthelmintic properties. A study of 8-methyl substituted 2-chloro-3-formylquinolines reported anthelmintic activity. researchgate.net Similarly, 2,4-disubstituted quinolines, including those with aryl groups at the 8-position, were found to be potent against the sheep nematode Haemonchus contortus, including strains resistant to common anthelmintics like levamisole (B84282) and ivermectin. nih.gov Another series of compounds, 2-arylimidazo[4,5-f]quinolin-9-ols, demonstrated significant activity against the mouse tapeworm Hymenolepis nana. biosynth.com

Table 2: Other Pharmacological Activities of Quinoline Derivatives

| Activity | Target Organism/Model | Compound Series | Reference |

|---|---|---|---|

| Antiprotozoal | Trypanosoma brucei rhodesiense | ω-Aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine | |

| Anthelmintic | Haemonchus contortus (nematode) | 2,4-Disubstituted-8-arylquinolines | nih.gov |

| Anthelmintic | Hymenolepis nana (tapeworm) | 2-Arylimidazo[4,5-f]quinolin-9-ols | biosynth.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. These calculations provide a range of molecular descriptors that are crucial for understanding chemical behavior. For a molecule like 7-Chloro-8-methylquinolin-2(1H)-one, such studies would provide invaluable insights; however, specific data are not found in the current body of literature.

EHOMO, ELUMO, and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO band gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A smaller band gap generally implies higher reactivity. researchgate.net

No published studies were identified that report the EHOMO, ELUMO, or the resulting band gap specifically for this compound.

Dipole Moment, Chemical Hardness, Softness, Electronegativity, Electrophilicity, and Nucleophilicity

These global reactivity descriptors are derived from the electronic structure of a molecule and provide a quantitative measure of its reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Quantifies the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.

Nucleophilicity: Describes the ability of a molecule to donate electrons to an electrophile.

A comprehensive search did not yield any specific calculated values for these descriptors for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Model Development and Validation

The development of a QSAR model involves compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods like Multiple Linear Regression (MLR) or machine learning to build a predictive model. asianpubs.org Validation of the model is crucial to ensure its robustness and predictive power. nih.gov

While QSAR studies have been conducted on various classes of quinoline (B57606) derivatives, including those with a 7-chloro substitution, no models were found that specifically include this compound in their dataset. nih.govasianpubs.orgnih.govmdpi.com

Prediction of Biological Activities

A validated QSAR model can be used to predict the biological activity of new or untested compounds based on their calculated descriptors. Studies on related 7-chloroquinoline (B30040) derivatives suggest that the chloro substituent at the 7-position can be favorable for certain biological activities, such as antimalarial and anticancer effects. nih.govnih.gov However, without a specific QSAR model for this compound, its biological activities cannot be quantitatively predicted through this method.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time. nih.gov

A thorough literature search found no molecular docking or molecular dynamics simulation studies specifically involving this compound as the ligand. Such studies are essential for predicting binding affinities and understanding the interactions with biological targets at a molecular level, which can guide the development of new therapeutic agents. nih.govmdpi.com

Ligand-Protein Interactions and Binding Affinities

Molecular docking is a fundamental computational technique used to predict how a small molecule (ligand) binds to a protein's active site. Studies on quinolinone derivatives have utilized this method to understand the specific interactions that drive their biological activity. These interactions are a combination of hydrogen bonds, hydrophobic contacts, and sometimes halogen bonds, which collectively stabilize the ligand within the protein's binding pocket.

For example, in a study focusing on novel quinoline derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, molecular docking revealed key hydrogen bond interactions. researchgate.net The binding affinity, often represented as a docking score or binding energy, provides a quantitative estimate of how strongly the ligand binds to the target. Lower binding energy values typically suggest a more stable and potent interaction. These computational predictions are essential for ranking potential drug candidates before they are synthesized and tested in a lab. researchgate.net

Target Protein Identification (e.g., Bacterial DNA Gyrase, SARS-CoV-2 Main Protease)

A primary goal of computational chemistry in drug discovery is the identification of viable biological targets for a given compound. For derivatives of the quinolinone scaffold, research has pointed towards several key proteins involved in diseases.

Bacterial DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibiotics. While specific docking studies for this compound are not detailed in the provided results, the broader class of quinolones is famous for targeting DNA gyrase. Computational studies in this area typically show how the quinolone core can fit into the enzyme's ATP-binding site, disrupting its function.

SARS-CoV-2 Main Protease (Mpro): The Mpro enzyme is crucial for the replication of the SARS-CoV-2 virus. Several computational studies have explored quinoline and quinolinone derivatives as potential Mpro inhibitors. researchgate.net For instance, a series of novel quinoline analogs were designed and shown through in silico studies to interact with the allosteric site of the Mpro enzyme (PDB ID: 6LU7). researchgate.net Another study identified Clioquinol (a related 8-hydroxyquinoline) and its analogs as potent inhibitors of SARS-CoV-2 infection, with evidence suggesting they inhibit the interaction between the viral spike protein and the human ACE2 receptor. nih.gov These findings highlight the potential of the quinoline scaffold in developing antiviral therapeutics.

| Compound Class | Protein Target | Key Findings from Computational Studies | Reference |

|---|---|---|---|

| Novel Quinoline Analogs | SARS-CoV-2 Main Protease (Mpro) | Compounds interact with the allosteric site; stable hydrogen bond interactions observed. | researchgate.net |

| Clioquinol and Analogues | SARS-CoV-2 Spike Protein / ACE2 | Inhibited binding of rhACE2 with SARS-CoV-2 Spike (RBD) protein. | nih.gov |

Conformational Stability Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations assess the stability of the ligand-protein complex over a period of time, typically nanoseconds. This analysis is crucial for confirming that the interactions predicted by docking are maintained in a more realistic, flexible environment.

For novel quinoline analogs targeting the SARS-CoV-2 Mpro, MD simulations demonstrated the stability of the complex, showing consistent hydrogen bond interactions and a balance between stability and flexibility, which is necessary for activity. researchgate.net The stability is often measured by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD plot indicates that the complex remains in a consistent conformational state.

Computational Design of Novel Quinolinone Derivatives

The insights gained from interaction and stability studies fuel the rational, computational design of new and improved derivatives. This structure-based drug design approach allows scientists to modify the core structure of a compound like this compound to enhance its desired properties.

By understanding which parts of the molecule interact with the target protein, chemists can computationally add or alter functional groups to improve binding affinity, selectivity, and pharmacokinetic properties. For example, if a pocket in the active site is unoccupied, a new chemical group can be added to the ligand to fill that space and form additional favorable interactions. This iterative cycle of in silico design, docking, and evaluation accelerates the development of more effective drug candidates. nih.govresearchgate.net Studies have shown the successful design and synthesis of novel quinoline-chalcone derivatives and 4,6,7,8-tetrahydroquinolin-5(1H)-ones with potent anticancer activities, guided by these computational principles. nih.govresearchgate.net

Toxicity Predictions via Computational Tools

Early assessment of a drug candidate's potential toxicity is critical to avoid late-stage failures in the drug development pipeline. Computational tools are widely used to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on its chemical structure.

For quinoline derivatives, various in silico models can predict potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity. These predictions are made using quantitative structure-activity relationship (QSAR) models, which are built from large datasets of compounds with known toxicological profiles. For instance, aggregated GHS information from multiple suppliers for the related compound 7-Chloro-2-methylquinoline indicates potential for skin and eye irritation, as well as respiratory irritation, based on computational predictions submitted to the ECHA C&L Inventory. nih.gov While these computational predictions require experimental validation, they are invaluable for prioritizing compounds with a more favorable safety profile for further investigation.

| Compound | Predicted Hazard (GHS) | Reference |

|---|---|---|

| 7-Chloro-2-methylquinoline | Causes skin irritation (H315) | nih.gov |

| 7-Chloro-2-methylquinoline | Causes serious eye irritation (H319) | nih.gov |

| 7-Chloro-2-methylquinoline | May cause respiratory irritation (H335) | nih.gov |

Analytical and Spectroscopic Characterization in Research

Confirmation of Chemical Structure via Spectroscopic Data

Spectroscopy is the primary tool for elucidating the structure of a molecule. By interacting with a compound using various forms of electromagnetic radiation, scientists can gather detailed information about its functional groups and the arrangement of its atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. vscht.cz These frequencies correspond to the different functional groups present in the molecule. For 7-Chloro-8-methylquinolin-2(1H)-one, one would expect to see characteristic absorption bands for the C=O (carbonyl) group of the quinolinone ring, N-H stretching and bending from the amide, C-H bonds in the aromatic and methyl groups, C=C bonds of the aromatic system, and the C-Cl bond. pressbooks.pub Without experimental data, specific wavenumbers (cm⁻¹) cannot be listed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. nih.gov It provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the N-H proton, the three aromatic protons on the benzene (B151609) ring, the two vinylic protons on the pyridinone ring, and the three protons of the methyl group. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm their relative positions. ox.ac.uk

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would help to confirm the presence of the 10 carbon atoms in the quinolinone core, including the carbonyl carbon, the carbons of the aromatic and vinylic systems, and the methyl carbon. nih.gov

Despite the utility of this technique, specific experimental ¹H and ¹³C NMR data for this compound are not available in the searched scientific databases.

Mass Spectrometry (MS, HRMS, LCMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.org It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer further structural clues.

MS: A standard mass spectrum would show a molecular ion peak corresponding to the mass of the compound (193.63 Da). The pattern of fragmentation would help to confirm the presence of the quinolinone core and the chloro- and methyl- substituents. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. youtube.comacs.org This would confirm the formula as C₁₀H₈ClNO.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing mixtures and confirming the purity of a compound. nih.govnih.gov

Specific mass spectral data, including the molecular ion peak and fragmentation patterns for this compound, have not been reported in the available literature.

X-ray Diffraction Studies for Structural Elucidation

When a compound can be grown as a single crystal, X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nthu.edu.tw

Crystallographic Data and Space Group Determination

A single-crystal XRD analysis would determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). nih.gov This data provides unambiguous proof of the molecular structure. There are no published crystallographic studies for this compound.

Analysis of Strain Broadening Effects

In powder X-ray diffraction (PXRD), the broadening of diffraction peaks can be analyzed to understand microstructural properties of a crystalline material, such as crystallite size and lattice strain. nih.govmdpi.com Strain can be introduced by defects in the crystal lattice. This analysis is typically applied to materials science and pharmaceutical solid-state characterization. As no diffraction data of any kind is available for this compound, a discussion of strain broadening is not possible.

Future Directions and Research Gaps for 7 Chloro 8 Methylquinolin 2 1h One

Development of Novel Synthetic Strategies

The synthesis of quinoline (B57606) derivatives can be complex, often yielding a mixture of isomers that require challenging purification. brieflands.com For instance, the Skraup reaction using m-substituted anilines is known to produce both 5- and 7-substituted quinolines. brieflands.com A key future direction is the development of highly selective and efficient synthetic routes to produce 7-Chloro-8-methylquinolin-2(1H)-one.

Current strategies for similar compounds provide a foundation. The synthesis of the related 4-chloro-8-methylquinolin-2(1H)-one involves the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one, followed by acid hydrolysis of the resulting 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com Another approach involves reacting 2,4-dichloro-8-methylquinoline with thiourea (B124793) to yield a thione analogue. mdpi.com

Future research could focus on adapting and optimizing these multi-step syntheses. For example, a potential pathway could begin with m-toluidine (B57737) to create a 7-methylquinoline (B44030) precursor, followed by strategic nitration, reduction, chlorination, and oxidation to yield the target molecule with high purity and yield. brieflands.comsemanticscholar.org Exploring novel catalytic systems or solvent-free conditions, such as those used for synthesizing 2-chloroquinoline (B121035) from 1-methylquinolin-2(1H)-one using triphenylphosphine (B44618) and trichloroisocyanuric acid, could lead to more efficient and environmentally benign processes. chemicalbook.com

Exploration of Broader Pharmacological Spectrum

The quinoline scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of therapeutic effects. nih.gov Future investigations should screen this compound against a broad panel of biological targets to uncover its full pharmacological potential.

Closely related 7-chloroquinoline (B30040) derivatives have demonstrated significant promise. In particular, 7-chloroquinoline hydrazones have shown potent cytotoxic activity against a wide array of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer, with some compounds exhibiting submicromolar efficacy. nih.gov Derivatives of the structurally similar 7-Chloro-2-methylquinoline have been evaluated for antimicrobial, anticancer, and antimalarial properties. The 4-aminoquinoline (B48711) class, to which the core structure is related, includes drugs effective against malaria, viral infections, and various cancers. mdpi.com This body of evidence strongly suggests that this compound warrants investigation for similar activities, particularly as an anticancer agent.

Advanced Computational Modeling for Drug Design

To accelerate the drug discovery process, advanced computational modeling offers a powerful tool for designing and optimizing derivatives of this compound. Future research should leverage these in silico techniques to predict biological activity and guide synthetic efforts.

Methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis can reveal how specific structural features influence potency. rsc.org Homology modeling can be used to build models of target proteins, and molecular docking simulations can then predict the binding affinity and orientation of the compound within the active site. rsc.org Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, while techniques like alanine (B10760859) scanning mutagenesis can identify key amino acid residues critical for the interaction. rsc.org Analysis of intermolecular interactions, such as the π–π stacking common in quinoline-based compounds, can provide further insight into binding. mdpi.com Applying these computational strategies can prioritize the synthesis of derivatives with enhanced potency and selectivity, saving significant time and resources. rsc.org

Investigations into Mechanism of Action at Molecular Level

A critical research gap is the elucidation of the specific molecular mechanisms through which this compound might exert its biological effects. Investigations should focus on identifying its precise cellular targets.

Based on related compounds, several potential mechanisms can be hypothesized. In an antimicrobial context, it may function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA synthesis. As a potential anticancer agent, it could interfere with cell division, modulate critical signaling pathways like the MAPK/ERK pathway, or induce apoptosis. Other related heterocyclic compounds have been shown to act on specific targets; for example, imidazoquinolines are known agonists of Toll-like Receptors 7 and 8 (TLR7/8), which are key components of the innate immune system. nih.gov Similarly, quinoxaline (B1680401) analogs have been identified as inhibitors of the NF-κB pathway through the modulation of IKKβ phosphorylation. nih.gov A thorough investigation into these and other pathways will be essential to understand the compound's therapeutic potential.

Potential for Combination Therapies

Modern treatment paradigms, especially in oncology, increasingly rely on combination therapies to enhance efficacy and overcome drug resistance. Future studies should evaluate the potential of this compound as a component of such multi-drug regimens.

The rationale for this approach is well-established within the broader quinoline family. Piperaquine, a 4-aminoquinoline antimalarial, is currently used as a partner agent in modern combination therapies. mdpi.com In cancer research, a novel quinoxaline urea (B33335) analog was shown to be effective both alone and in combination with the standard chemotherapeutic agent gemcitabine (B846) in a pancreatic tumor model. nih.gov Exploring the synergistic effects of this compound with existing anticancer drugs could reveal its utility in enhancing treatment outcomes or re-sensitizing resistant tumors.

Structure-Activity Relationship (SAR) Elucidation for Targeted Modifications

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic profile of this compound. This involves synthesizing a library of analogs with targeted modifications to understand how each part of the molecule contributes to its biological activity.

The C7-chloro group is a key feature. SAR studies on C7-substituted imidazoquinolines have shown that this position tolerates various substituents, which can significantly alter potency and cytokine profiles. nih.gov In that study, the chloro group was chosen for its lipophilicity and resonance effects, and it was found that electron-donating groups at C7 generally led to stronger activation of TLR7/8 than electron-withdrawing groups. nih.gov Research should focus on modifying the substituents at the C7 and C8 positions, as well as on the quinolinone ring, to map out a comprehensive SAR profile. This will guide the rational design of second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Conclusion

Summary of Current Research Status

Research directly focused on 7-Chloro-8-methylquinolin-2(1H)-one is limited in the public domain. While its synthesis is achievable through established methodologies for quinolinone compounds, detailed reports of its specific biological activities are not extensively documented. The primary focus of existing research has been on the synthesis and reactivity of its structural isomers and closely related derivatives.

For instance, a study on the synthesis of the positional isomer, 4-Chloro-8-methylquinolin-2(1H)-one, highlights the reactivity of the chloro-substituted quinolinone core, which can undergo various nucleophilic substitution reactions to generate a library of new derivatives. mdpi.comresearchgate.net This suggests that this compound could similarly serve as a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.

While specific biological data for this compound is scarce, the broader class of quinoline (B57606) derivatives has been extensively studied, revealing significant potential in various therapeutic areas.

Significance of this compound in Drug Discovery

The importance of this compound in drug discovery is largely inferred from the well-established pharmacological profile of the quinoline and quinolinone scaffolds. These core structures are present in numerous approved drugs and clinical candidates, underscoring their "privileged" status in medicinal chemistry.

Derivatives of 7-chloroquinoline (B30040) have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and antimalarial properties. For example, 7-chloroquinolinehydrazones have shown potent cytotoxic activity against a panel of human cancer cell lines. nih.gov Similarly, 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their antiproliferative effects. mdpi.com The presence of the chlorine atom at the 7-position is often a key contributor to the biological activity of these compounds.

The quinolin-2(1H)-one moiety is also a well-known pharmacophore. Derivatives of this scaffold have been reported to possess a wide spectrum of activities, including antibacterial and antifungal properties. tandfonline.comresearchgate.net The combination of the 7-chloroquinoline and the quinolin-2(1H)-one motifs within a single molecule, as in this compound, presents a compelling case for its potential as a lead compound in drug discovery programs.

The following table summarizes the biological activities of some representative quinoline derivatives, illustrating the potential therapeutic areas for compounds like this compound.

| Compound Class | Biological Activity | Example Findings | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | Anticancer | Exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cancer cell lines. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | Antiproliferative | Sulfonyl N-oxide derivatives showed the most pronounced cytotoxicity against various cancer cell lines. | mdpi.com |

| Quinolin-2-one Derivatives | Antimicrobial | Some derivatives showed moderate to good inhibition zones against bacterial strains. | tandfonline.comresearchgate.net |

| 7-Chloroquinoline Derivatives | Antimalarial | Several derivatives exhibited high antimalarial activity with IC50 values below 50 μM. | tandfonline.com |

Outlook for Future Academic Endeavors

The limited specific research on this compound presents a significant opportunity for future academic and industrial research. The established synthetic routes for quinolinones can be readily applied to produce this compound in sufficient quantities for thorough biological evaluation.

Future research should prioritize the following areas:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is warranted. This should include assays for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a focused library of derivatives of this compound would be invaluable. Modifications at the N1 position and further substitutions on the benzene (B151609) ring could lead to the discovery of compounds with enhanced potency and selectivity.

Mechanism of Action Studies: For any identified active compounds, elucidation of their mechanism of action will be crucial for further development. This could involve studies on enzyme inhibition, receptor binding, or interference with cellular signaling pathways.

Computational Modeling: In silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can aid in the rational design of new derivatives with improved pharmacological profiles.

Q & A

Q. What are the common synthetic routes for 7-Chloro-8-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation and alkylation of quinolinone precursors. For example:

- Halogenation: Introduce chlorine at position 7 via electrophilic substitution using reagents like POCl₃ or PCl₅ under reflux conditions .

- Methylation: Position 8 methylation can be achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

Optimization Strategies: - Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for alkylation .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halogenation efficiency .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR: The quinolinone proton (H-1) appears as a singlet near δ 12.5 ppm (DMSO-d₆). Methyl groups (C-8) resonate at δ 2.3–2.5 ppm as a singlet. Aromatic protons show splitting patterns reflecting substituent positions .

- ¹³C NMR: The carbonyl (C-2) signal is typically ~165–170 ppm. Chlorine and methyl carbons appear at ~125 ppm (C-7) and ~20 ppm (C-8), respectively .

- IR Spectroscopy: A strong C=O stretch near 1660–1680 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ confirm core functionality .

- Mass Spectrometry: The molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 195.6 g/mol for C₁₀H₈ClNO), with fragmentation patterns indicating loss of Cl (m/z 160) or methyl groups .

Advanced Research Questions

Q. How does the substitution pattern on the quinolinone ring influence the regioselectivity of alkylation reactions, and what mechanistic insights explain this behavior?

Methodological Answer:

- Regioselectivity Trends:

- 8-Substituted Derivatives (e.g., 8-Cl, 8-CH₃): Alkylation with 2-bromoacetophenone under K₂CO₃/DMF conditions favors O2-alkylation exclusively due to steric hindrance and electronic effects at N1 .

- Unsubstituted Quinolinones: N1-alkylation dominates (70–80% yield), with minor O2 products .

- Mechanistic Rationale:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl at C-7) deactivate the N1 position, directing alkylation to the oxygen atom.

- Steric Factors: Bulky substituents at C-8 hinder nucleophilic attack at N1, favoring O2 reactivity .

Experimental Validation:

- Compare reaction outcomes using substituents with varying electronic profiles (e.g., 8-OCH₃ vs. 8-NO₂) .

- Monitor intermediates via LC-MS or in situ IR to track regiochemical pathways .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different studies?

Methodological Answer:

- Data Discrepancy Analysis:

- Structural Confirmation: Verify compound purity (>95% by HPLC) and identity (via X-ray crystallography or 2D NMR) to rule out impurities as confounding factors .

- Biological Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HeLa), solvent controls (DMSO concentration), and incubation times to minimize variability .

- Mechanistic Studies:

- Target Engagement Assays: Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to proposed targets (e.g., kinases or microbial enzymes) .

- Metabolic Stability: Evaluate hepatic microsomal stability to assess whether discrepancies arise from rapid degradation in certain models .

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with activity trends across derivatives .

Q. How can X-ray crystallography and computational tools like SHELX be applied to resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallographic Workflow:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å resolution) .

- Structure Solution: Employ SHELXT for direct methods or SHELXD for experimental phasing with heavy atoms (e.g., SAD/MAD) .

- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence (<5%) .

- Computational Validation:

Q. What synthetic modifications enhance the stability and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Derivatization Strategies:

- Formulation Techniques:

- In Silico Screening:

- Predict ADMET properties via SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.